(1R*,2'R*)-1-(2'-hydroxy-2'-phenylethyl)-6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinoline
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Description
(1R*,2'R*)-1-(2'-hydroxy-2'-phenylethyl)-6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinoline is a useful research compound. Its molecular formula is C19H23NO3 and its molecular weight is 313.397. The purity is usually 95%.
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Scientific Research Applications
Metabolic Pathways and Pharmacokinetics
The study on Almorexant , a tetrahydroisoquinoline derivative and a dual orexin receptor antagonist, details its metabolic pathways, including the identification of primary metabolites and the routes of elimination in humans. This research highlights the importance of understanding the metabolism of such compounds for developing therapeutic agents with optimal pharmacokinetic profiles (Dingemanse et al., 2013).
Diagnostic and Therapeutic Potential
The application of 18F-ISO-1 , a cellular proliferative marker derived from a similar tetrahydroisoquinoline structure, for PET imaging in detecting tumor proliferation, underscores the diagnostic and therapeutic relevance of such compounds. This study demonstrated the correlation between tumor uptake of 18F-ISO-1 and Ki-67, a marker for cellular proliferation, offering insights into the utility of tetrahydroisoquinoline derivatives in cancer diagnosis and potentially guiding therapy (Dehdashti et al., 2013).
Pharmacological Effects
Research into the pharmacological effects of compounds structurally related to "(1R*,2'R*)-1-(2'-hydroxy-2'-phenylethyl)-6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinoline" provides valuable data on potential therapeutic applications. For instance, studies on hydroxychloroquine (HCQ) , a 4-aminoquinoline derivative, offer insights into the therapeutic potential and risks associated with similar compounds, including their use in treating rheumatic diseases and potential cardiac risks (Joyce et al., 2013).
Properties
IUPAC Name |
(1R)-2-[(1R)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]-1-phenylethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO3/c1-22-18-10-14-8-9-20-16(15(14)11-19(18)23-2)12-17(21)13-6-4-3-5-7-13/h3-7,10-11,16-17,20-21H,8-9,12H2,1-2H3/t16-,17-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCFTZQSGANFCHN-IAGOWNOFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(NCCC2=C1)CC(C3=CC=CC=C3)O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C2[C@H](NCCC2=C1)C[C@H](C3=CC=CC=C3)O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.